Product packaging for 3-Furfuryl-beta-glucoside(Cat. No.:CAS No. 86425-28-7)

3-Furfuryl-beta-glucoside

Cat. No.: B1229149
CAS No.: 86425-28-7
M. Wt: 260.24 g/mol
InChI Key: SPFOGLIFWSAONR-KAMPLNKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Furfuryl-beta-glucoside, also identified in research as "Activator I," is a biologically significant glycoside isolated from plant tissues such as Vigna radiata (mung bean). It functions as the most abundant and specific endogenous activator of higher plant UDP-glucose: (1→3)-beta-glucan synthase, a key enzyme involved in the biosynthesis of callose, a plant cell wall polysaccharide . The compound contains a single beta-linked glucosyl residue, with its aglycone moiety identified as beta-furfuryl alcohol, giving the full structure of beta-furfuryl-beta-glucoside . Chemically synthesized this compound has been confirmed to possess identical chemical properties and biological activity to the purified endogenous plant compound, exhibiting a Ka (activation constant) of approximately 50 µM for its target enzyme . Beta-glucosidases, the enzyme family capable of hydrolyzing such glucosidic bonds, play pivotal roles across biological systems. In plants, they are involved in critical processes such as defense mechanisms, phytohormone activation, and the formation of intermediates for cell wall lignification . The primary research value of this compound lies in its use as a specific molecular tool to study the regulation and kinetics of callose synthase in plants. Its function as a potent activator makes it invaluable for in vitro enzymatic assays, helping to elucidate the complex mechanisms of plant polysaccharide biosynthesis, cell wall dynamics, and plant physiology. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O7 B1229149 3-Furfuryl-beta-glucoside CAS No. 86425-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86425-28-7

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C11H16O7/c12-3-7-8(13)9(14)10(15)11(18-7)17-5-6-1-2-16-4-6/h1-2,4,7-15H,3,5H2/t7-,8-,9+,10-,11-/m1/s1

InChI Key

SPFOGLIFWSAONR-KAMPLNKDSA-N

SMILES

C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=COC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=COC=C1COC2C(C(C(C(O2)CO)O)O)O

Synonyms

3-furfuryl-beta-glucoside
beta-furfuryl-beta-glucoside

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 3 Furfuryl Beta Glucoside

Systematic IUPAC Naming Conventions for (Furan-3-ylmethoxy)hexopyranosides

The systematic name for 3-Furfuryl-beta-glucoside, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov Another recognized IUPAC name is 2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol. hmdb.canih.gov This nomenclature precisely describes the molecular structure. The "(furan-3-ylmethoxy)" portion indicates a furan (B31954) ring attached via a methoxy (B1213986) group at its third position. "Hexopyranoside" signifies a six-membered sugar ring (a pyranose) that is a glycoside. The prefixes and numbers, such as "(2R,3R,4S,5S,6R)-2-", detail the specific stereochemistry and attachment points of the various functional groups on the hexopyranose ring.

These systematic naming conventions are crucial for unambiguously identifying the compound among its various potential isomers. Glycoside chemistry, in general, presents significant challenges in both synthesis and structural characterization due to the complexity and diversity of these molecules. ethernet.edu.et

Stereoisomeric Forms and their Academic Distinction

Stereoisomerism is a critical concept in understanding molecules like this compound. Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. kamarajcollege.ac.in

For this compound, the key stereochemical descriptors are found in its full IUPAC name: (2R,3R,4S,5S,6R). These descriptors define the specific configuration at each chiral center within the glucose unit. The "beta" designation in its common name refers to the configuration at the anomeric carbon (C1 of the glucose ring). In the beta-anomer, the substituent at the anomeric carbon is on the same side of the ring as the CH2OH group. uou.ac.in The alternative form would be the alpha-anomer, where the substituent is on the opposite side.

The distinction between these stereoisomers is not merely academic; it can significantly influence the molecule's biological activity and physical properties. The precise spatial arrangement of hydroxyl groups and the furfuryl moiety can affect how the molecule interacts with enzymes and receptors.

Table 1: Stereochemical Details of this compound

FeatureDescription
IUPAC Name (2R,3R,4S,5S,6R)-2-(furan-3-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol nih.gov
Anomeric Form Beta (β) tind.io
Chiral Centers Multiple chiral centers on the glucose ring leading to specific R/S configurations.

Structural Analogues within the Furfuryl Glucoside Class

The furfuryl glucoside class encompasses a variety of related structures where a furfuryl group is attached to a glucose molecule. These analogues can differ in the point of attachment on the furan ring, the anomeric configuration of the glucose, or the presence of additional substituents.

One notable analogue is 2-furfuryl alcohol, which can be derived from the reduction of furfural (B47365). mdpi.com While not a glucoside itself, it is a foundational component. Glycosides can be formed from various furan derivatives. For instance, condensation reactions can occur between furanic aldehydes like furfural and methylfurfural with glucosides such as malvidin-3-glucoside. acs.org

Furthermore, the broader class of furfuryl derivatives includes esters formed from furfuryl alcohol and various carboxylic acids (e.g., furfuryl acetate (B1210297), furfuryl propionate) and esters of furoic acid. inchem.org While these are not glucosides, they represent the chemical diversity of furfuryl compounds. The synthesis of various glycosides is an active area of research, driven by their biological importance. ethernet.edu.etresearchgate.net

Table 2: Examples of Related Furan Derivatives and Glucosides

Compound NameBrief Description
Furfural An aldehyde with a furan ring, a key platform molecule. csic.es
Furfuryl Alcohol An alcohol derived from furfural, a building block for other derivatives. nih.gov
Malvidin-3-glucoside-furfural An adduct formed from the reaction of malvidin-3-glucoside and furfural. acs.org
Kaempferol-3-O-rutinoside A flavonol glycoside, illustrating the diversity of glycosidic compounds. wikipedia.org
Iridoid β-Glucosides A class of natural products featuring a β-glycosidic linkage. nih.gov

Natural Occurrence and Distribution of 3 Furfuryl Beta Glucoside

Identification in Specific Plant Species and Genera

Documentation in Vigna angularis

The presence of 3-Furfuryl-beta-glucoside has been documented in Vigna angularis, commonly known as the adzuki bean. np-mrd.orgresearchgate.net Research has isolated this compound from extracts of adzuki beans, highlighting its natural occurrence within this legume species. researchgate.net The seed coat of the adzuki bean is known to contain a variety of water-soluble compounds, and further research has identified other complex molecules, indicating a rich chemical composition. researchgate.net

Broad Survey of Presence in Diverse Plant Systems

Beyond Vigna angularis, studies have confirmed the presence of this compound or structurally very similar compounds in a range of other plant systems. researchgate.netnih.gov While its concentration can vary among different plants, it has been identified as a predominant specific activator of callose synthase in mung bean. researchgate.net Spectral analysis has also confirmed its presence in peas. researchgate.net The compound is recognized as an endogenous activator of higher plant UDP-Glucose:(1-3)-beta-Glucan synthase. nih.gov

Table 1: Documented Presence of this compound in Plant Species

Plant SpeciesCommon NameReference
Vigna angularisAdzuki Bean np-mrd.orgresearchgate.net
Vigna radiataMung Bean researchgate.net
Pisum sativumPea researchgate.net

Intra-Organismal Localization and Compartmentation Studies

The regulation of callose synthesis is linked to the cellular location of this compound. researchgate.netnih.gov

Vacuolar Sequestration Dynamics

Research suggests that glycosides like this compound are typically stored in the vacuoles of plant cells. oup.com Studies using suspension-cultured barley cells have provided evidence that this compound is largely sequestered within the vacuole. oup.com This sequestration is a key aspect of its regulatory mechanism. researchgate.net

Cytoplasmic Redistribution Mechanisms

The activation of callose synthase in vivo is thought to involve the redistribution of this compound from the vacuole to the cytoplasm. oup.com This change in compartmentation, along with the presence of Ca2+, leads to a synergistic activation of the enzyme. oup.com Conditions that induce callose synthesis, such as a decrease in cytoplasmic pH or an increase in cytoplasmic Ca2+, have been shown to correspond with an elevated cytoplasmic concentration of this compound. oup.com

Ecological and Evolutionary Distribution Patterns

The distribution of this compound across different plant species suggests an evolutionary significance related to the regulation of callose synthesis. Callose plays a crucial role in various plant processes, including defense mechanisms against pathogens and responses to wounding. The presence of a specific activator like this compound in diverse plants such as legumes (Vigna, Pisum) indicates a conserved regulatory pathway. The varying concentrations of this compound among different plant systems may reflect adaptations to specific ecological niches and physiological needs. researchgate.net

Biosynthesis and Metabolic Pathways of 3 Furfuryl Beta Glucoside

Enzymatic Synthesis Pathways

The direct synthesis of 3-Furfuryl-beta-glucoside is an enzymatic process involving the transfer of a glucose moiety to an acceptor molecule, furfuryl alcohol. This reaction is catalyzed by a class of enzymes known as glycosyltransferases.

UDP-glucose as a Glucosyl Donor in Glycosylation

In biological systems, the synthesis of glycosides is typically facilitated by UDP-glycosyltransferases (UGTs), which belong to the GT1 family of enzymes. mdpi.com These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to a wide array of acceptor molecules. frontiersin.orgmdpi.com The most common donor for these reactions in plants is Uridine diphosphate (B83284) glucose (UDP-glucose). frontiersin.org UDP-glucose serves as a high-energy glucose donor, making the transfer of the glucosyl group to an acceptor molecule thermodynamically favorable. UGTs possess a conserved C-terminal domain that recognizes the UDP-sugar donor, ensuring specificity for molecules like UDP-glucose. mdpi.com The general mechanism involves the UGT enzyme binding both the UDP-glucose donor and the acceptor substrate within its catalytic cleft to facilitate the formation of a glycosidic bond. mdpi.com

Furfuryl Alcohol as Aglycone Precursor in in vitro Synthesis

Research has demonstrated the in vitro synthesis of this compound using furfuryl alcohol as the aglycone (the non-sugar component) precursor. nih.gov In these enzymatic reactions, furfuryl alcohol acts as the acceptor for the glucosyl group provided by UDP-glucose. nih.gov An enzyme capable of catalyzing this specific synthesis has been identified and partially characterized from plant sources. nih.gov This confirms that furfuryl alcohol is a viable substrate for specific glycosyltransferases, leading directly to the formation of this compound. nih.gov

Characterization of Glycosyltransferase Activity

An enzyme that catalyzes the synthesis of this compound has been identified, using furfuryl alcohol and UDP-glucose as substrates. nih.gov This glycosyltransferase activity is crucial for the formation of the compound. While the specific enzyme has been only partially characterized, its function is analogous to other well-documented UGTs, which are studied for their substrate specificity and kinetic properties. nih.govresearchgate.net

In a related context, this compound itself has been identified as an endogenous activator of the enzyme UDP-glucose:(1→3)-beta-glucan (callose) synthase in higher plants. nih.gov The study of this activation provides insight into the compound's biological interactions. The activation kinetics of callose synthase by both the naturally derived this compound (FG) and a chemically synthesized α-anomer have been compared, showing different activation constants (Ka). nih.gov

Table 1: Kinetic Parameters for Callose Synthase Activation by Furfuryl Glucosides

Activator Compound Activation Constant (Ka)
β-Furfuryl-β-glucoside (FG) 50 µM

This table summarizes the reported activation constants (Ka) for the stimulation of callose synthase by different furfuryl glucosides, as detailed in research. nih.gov

Precursor Derivation and Furanic Compound Interconversions

The precursors of this compound, namely furfural (B47365) and its derivative furfuryl alcohol, are not primary metabolites but are typically formed from the chemical transformation of carbohydrates under heat and/or acidic conditions.

Origin of Furfural and Furfuryl Alcohol from Carbohydrate Degradation

Furfural is recognized as a significant renewable chemical derived from the dehydration of C5 carbohydrates (pentoses), such as xylose, which are abundant in lignocellulosic biomass like corncobs and sugarcane bagasse. scielo.brethz.chsci-hub.se This conversion is often achieved through acid-catalyzed hydrolysis of the hemicellulose fraction of biomass. sci-hub.se

Furfuryl alcohol, the direct aglycone precursor for this compound, is predominantly produced from the reduction of furfural. scielo.br This conversion is a critical step in biorefineries and can be accomplished through several methods. One common industrial method involves catalytic hydrogenation, often using copper-based catalysts. scielo.brrsc.org Additionally, biological pathways for this conversion exist; for example, some microorganisms like Escherichia coli can reductively detoxify furfural to the less toxic furfuryl alcohol. nih.gov This bioconversion is catalyzed by enzymes such as furfural reductase, which uses NADPH as a cofactor. nih.gov

Table 2: Selected Methods for the Conversion of Furfural to Furfuryl Alcohol

Conversion Method Catalyst/Organism Key Features
Catalytic Hydrogenation Copper-based catalysts (e.g., Cu-Al2O3-ZnO) High conversion and selectivity (>99%) under mild conditions. rsc.org
Bioreduction / Bioconversion Carrot (Daucus carota) bits A "green" process using whole plant tissue in water, achieving 99% conversion. scielo.br
Microbial Detoxification Escherichia coli LYO1 An enzymatic reduction using furfural reductase, part of the organism's defense against inhibitors. nih.gov

This table presents various methods documented for the chemical and biological reduction of furfural to produce furfuryl alcohol.

Role of Maillard Reactions in Furfural Formation

The Maillard reaction, also known as non-enzymatic browning, is a primary pathway for the formation of furfural from sugars in the presence of amino acids. researchgate.netbrewingforward.com This complex network of reactions is initiated by the condensation of the carbonyl group of a reducing sugar (specifically a pentose (B10789219) for furfural formation) with the amino group of an amino acid, peptide, or protein. researchgate.net

The reaction proceeds through several key stages. brewingforward.com First, a Schiff base is formed, which then cyclizes to N-glycosylamine. researchgate.net This unstable intermediate undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxyketose, known as an Amadori compound. brewingforward.com In subsequent steps, particularly under acidic conditions, the Amadori compound undergoes 1,2-enolization and elimination of the amino acid, yielding a critical intermediate called 3-deoxyosone. brewingforward.com This α-dicarbonyl compound then undergoes cyclization and dehydration to form furfural. brewingforward.com The Maillard reaction is a significant source of furfural in many thermally processed foods and beverages, such as beer. brewingforward.com

Table 3: Key Stages of the Maillard Reaction Leading to Furfural Formation

Stage Description Key Intermediates
1. Initial Condensation The carbonyl group of a pentose sugar reacts with a free amino group. Schiff Base, N-glycosylamine
2. Rearrangement The N-glycosylamine undergoes rearrangement to a more stable form. Amadori Compound (1-amino-1-deoxyketose)
3. Degradation The Amadori compound degrades through enolization and elimination of the amino group. 3-deoxyosone (an α-dicarbonyl)

This table outlines the principal steps in the formation of furfural via the Maillard reaction pathway, starting from a pentose sugar and an amino compound. researchgate.netbrewingforward.com

Microbial Conversion Pathways of Related Furanic Compounds

Microorganisms have developed sophisticated pathways to metabolize furanic compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are often generated from the breakdown of lignocellulosic biomass. researchgate.netpnas.org These microbial conversion pathways primarily serve as a detoxification mechanism, transforming the relatively toxic aldehydes into less harmful substances. nih.govnih.gov The two main strategies are reduction to the corresponding alcohols and oxidation to furanic carboxylic acids, which can then be channeled into central metabolic pathways. researchgate.netresearchgate.net

The reduction of furfural to furfuryl alcohol is a common detoxification route observed in various bacteria and yeasts. researchgate.netnih.gov This conversion is typically catalyzed by NADPH-dependent alcohol dehydrogenases (ADH) or specific furfural reductases. researchgate.netnih.gov For instance, Escherichia coli LYO1 possesses a furfural reductase that efficiently converts furfural to furfuryl alcohol. nih.gov Similarly, HMF is often reduced to 2,5-bis-hydroxymethylfuran (BHMF). researchgate.net

Alternatively, furanic aldehydes can be oxidized to their corresponding carboxylic acids. Furfural is oxidized to 2-furoic acid, and HMF is oxidized to 5-hydroxymethyl-2-furoic acid (HMF acid) and subsequently to furan-2,5-dicarboxylic acid (FDCA). researchgate.netpnas.org In Cupriavidus basilensis HMF14, the degradation of HMF proceeds through FDCA, which is then decarboxylated to furoic acid, entering the furfural degradation pathway. pnas.org This pathway involves a unique FAD-dependent oxidoreductase. pnas.org

The following table summarizes the microbial conversion of several key furanic compounds.

MicroorganismFuranic SubstrateConversion Product(s)Key Enzyme(s)
Escherichia coliFurfuralFurfuryl alcoholFurfural Reductase, Alcohol Dehydrogenase (ADH)
Saccharomyces cerevisiaeFurfural, HMFFurfuryl alcohol, HMF alcoholAlcohol Dehydrogenase (ADH)
Cupriavidus basilensis HMF14HMF, FurfuralHMF acid, Furan-2,5-dicarboxylic acid (FDCA), Furoic acidHMF/furfural oxidoreductase
Pseudomonas putidaHMF, Furfural5-Hydroxymethyl-2-furoic acid, Furoic acidHMF/furfural oxidoreductase
Clostridium beijerinckiiHMF5-Hydroxymethylfurfuryl alcoholAldo/Keto Reductase
Clostridium acetobutylicumHMF2,5-bis-hydroxymethylfuranAldo/Keto Reductase
Meyerozyma guilliermondiiFurfuralFurfuryl alcohol, 2-Furoic acidNot specified

Proposed Regulatory Mechanisms in Biosynthetic Flux

The biosynthesis of a specialized metabolite like this compound is likely subject to tight regulatory control to ensure its production aligns with the physiological needs of the plant. While specific regulators for this pathway have not been fully identified, mechanisms known to govern other secondary metabolite pathways can be proposed.

Transcriptional Regulation: The biosynthetic flux is most likely controlled at the transcriptional level. The expression of the gene encoding the UDP-glucosyltransferase that synthesizes this compound is probably regulated by a network of transcription factors. mdpi.com These could include members of the MYB, WRKY, or NAC families, which are known to orchestrate the expression of genes in pathways like phenylpropanoid and flavonoid biosynthesis in response to developmental cues and environmental stimuli. mdpi.comfrontiersin.org Given that the product, callose, is involved in stress responses, it is plausible that transcription factors activated by wounding, pathogen attack, or hormonal signals like salicylic (B10762653) acid or jasmonic acid could induce the expression of the necessary biosynthetic enzyme.

Metabolic Flux and Precursor Availability: The rate of this compound synthesis is also dependent on the availability of its precursors: furfuryl alcohol and UDP-glucose. The metabolic pathways leading to these precursors compete with other cellular processes. UDP-glucose is a central molecule in carbohydrate metabolism, serving as a building block for cellulose, sucrose, and other glycosylated compounds. koreascience.kr Therefore, the flux of carbon towards UDP-glucose is a critical control point. mdpi.com The biosynthesis of furfuryl alcohol, potentially derived from pentose sugars, would also compete with other metabolic demands. oup.com It is proposed that under specific conditions, such as cellular stress, metabolic flux is reprogrammed, potentially diverting resources towards the production of defense-related compounds like this compound. mdpi.com This redirection could be managed by pathway-specific or global regulators that modulate the activity of key enzymes at branch points in metabolism. frontiersin.org

Post-transcriptional Regulation: Additional layers of regulation may exist at the post-transcriptional level. Mechanisms such as alternative splicing of the glucosyltransferase transcript or regulation by microRNAs could fine-tune the amount of active enzyme produced, providing another level of control over the biosynthetic flux. frontiersin.org

Enzymatic Hydrolysis and Biotransformation of 3 Furfuryl Beta Glucoside

Specificity and Mechanism of Action of Beta-Glucosidases

β-glucosidases (β-D-glucoside glucohydrolases, E.C. 3.2.1.21) are a widespread group of enzymes that catalyze the hydrolysis of the glycosidic bond in β-D-glucosides. Their action on 3-Furfuryl-beta-glucoside releases glucose and 3-furfurylmethanol, a compound with potential applications in various industries. The specificity and efficiency of this process are dictated by the enzyme's catalytic mechanism and its affinity for the substrate.

Catalytic Mechanism of Beta-Glycosidic Bond Cleavage

The cleavage of the β-glycosidic bond by most β-glucosidases, particularly those belonging to the widely studied glycoside hydrolase (GH) families GH1 and GH3, occurs through a retaining double-displacement mechanism. This mechanism involves two key steps and the participation of two conserved glutamate (B1630785) residues at the active site: a nucleophile and an acid/base catalyst.

The process unfolds as follows:

Glycosylation: The enzymatic reaction is initiated by the nucleophilic attack of the first glutamate residue on the anomeric carbon of the glucose moiety of this compound. Simultaneously, the second glutamate residue acts as a general acid, protonating the glycosidic oxygen. This leads to the cleavage of the β-glycosidic bond and the release of the aglycone, 3-furfurylmethanol. A covalent glycosyl-enzyme intermediate is formed in this step.

Deglycosylation: A water molecule, activated by the now basic second glutamate residue, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing a glucose molecule with the same anomeric configuration as the original substrate, and regenerating the free enzyme for another catalytic cycle.

A less common mechanism, known as the inverting mechanism, is employed by β-glucosidases from families such as GH9. This is a single-step process where an activated water molecule directly attacks the anomeric carbon, leading to the displacement of the aglycone with an inversion of the anomeric configuration. mdpi.com

Kinetic Properties of Relevant Beta-Glucosidases (e.g., K_a)

The kinetic properties of β-glucosidases, such as the Michaelis constant (K_m) and maximum velocity (V_max), provide insights into their efficiency and affinity for a given substrate. While specific kinetic data for the hydrolysis of this compound are not extensively documented, studies on β-glucosidases with structurally similar aryl-β-glucosides offer valuable comparative information. The K_m value indicates the substrate concentration at which the reaction rate is half of V_max, with a lower K_m generally suggesting a higher affinity of the enzyme for the substrate.

The kinetic parameters of β-glucosidases are influenced by various factors, including the source of the enzyme, pH, and temperature. For instance, β-glucosidases from different white rot fungi exhibit a wide range of K_m values when acting on the synthetic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG). scirp.org Similarly, a recombinant β-glucosidase from Aspergillus nidulans, named AnGH3, demonstrated different kinetic parameters for pNPG and cellobiose. nih.gov

Table 1: General Kinetic Properties of Beta-Glucosidases from Various Fungal Sources with p-Nitrophenyl-β-D-glucopyranoside (pNPG)

Fungal SourceK_m (mM)V_max (μmol/min/mg)Optimal pHOptimal Temperature (°C)
Aspergillus nidulans (AnGH3) nih.gov0.06072126.065
Flammulina velutipes nih.govNot specifiedNot specified5.0-6.050
Monascus purpureus jmb.or.krNot specifiedNot specified5.550
Various White Rot Fungi scirp.org0.00047 - 0.7190.21 - 9.70 (µ g/min )3.5-5.060-70

Note: The data presented are for the model substrate pNPG and serve as a general reference for the kinetic behavior of β-glucosidases.

Substrate Specificity Profiling of Beta-Glucosidases

The substrate specificity of β-glucosidases can vary significantly. nih.gov Some enzymes exhibit narrow specificity, acting only on a particular substrate, while others have a broad specificity, hydrolyzing a wide range of β-glucosides with different aglycone moieties. jmb.or.krnih.gov β-glucosidases are generally categorized into three main groups based on their substrate preference:

Aryl-β-glucosidases: These enzymes show a high affinity for substrates where the aglycone is an aromatic group, such as p-nitrophenyl-β-D-glucoside. Given the aromatic-like nature of the furan (B31954) ring, it is plausible that aryl-β-glucosidases could effectively hydrolyze this compound.

Cellobiases: These enzymes are specific for the disaccharide cellobiose.

Broad-specificity β-glucosidases: This is the most common group and includes enzymes that can hydrolyze a variety of substrates, including aryl-glucosides, oligosaccharides, and other glycosides with diverse aglycones. mdpi.com

A novel β-glucosidase, Lfa2, discovered from a soil metagenome, demonstrated broad substrate specificity by hydrolyzing various synthetic pNP-based substrates, including those with β-glucose, β-galactose, β-xylose, β-fucose, and α-arabinopyranose. frontiersin.org This suggests that broad-specificity enzymes are potential candidates for the hydrolysis of furan-containing glucosides like this compound.

Sources and Characteristics of Hydrolytic Enzymes

β-glucosidases are ubiquitous in nature and can be sourced from plants, microorganisms, and animals. Plant and microbial β-glucosidases are of particular interest for industrial and biotechnological applications due to their diversity and catalytic properties.

Endogenous Plant Beta-Glucosidases

Plants produce a variety of β-glucosidases that play crucial roles in processes such as defense against herbivores and pathogens, activation of phytohormones, and cell wall degradation. nih.gov These enzymes are often involved in the release of volatile compounds from non-volatile glycosidic precursors, contributing to the aroma and flavor of fruits and flowers. researchgate.net For example, the hydrolysis of glycosidically bound volatile compounds is a key step in the development of the characteristic aroma of tea and the flavor of fruit juices. mdpi.com

Plant β-glucosidases with broad aglycone specificity have been identified, suggesting they could potentially act on substrates like this compound. For instance, a β-glucosidase from Arabidopsis thaliana (AtBGlu42) was found to hydrolyze not only its natural substrate scopolin (B1681689) but also various other β-glucosides. nih.gov The biosynthesis of certain furan-containing compounds in plants also involves enzymatic steps that could be analogous to the hydrolysis of furfuryl glucosides. acs.org

Microbial Beta-Glucosidases and Their Properties

Microorganisms, including bacteria, fungi, and yeasts, are a rich source of β-glucosidases with diverse characteristics, making them highly valuable for biotechnological applications. mdpi.commdpi.com Fungal β-glucosidases, in particular, are widely used in the food and beverage industry for aroma enhancement and in the production of biofuels. nih.gov

Microbial β-glucosidases often exhibit high catalytic efficiency and stability under various process conditions. For example, the β-glucosidase from Flammulina velutipes is active over a broad pH range and is relatively thermostable. nih.gov A recombinant β-glucosidase from Aspergillus nidulans (AnGH3) not only showed high catalytic activity but was also found to be tolerant to furfural (B47365) and 5-hydroxymethylfurfural (B1680220), which are common inhibitors in lignocellulosic biomass hydrolysates. nih.gov This tolerance to furan derivatives is a particularly relevant characteristic for the potential biotransformation of this compound.

The metagenomic β-glucosidase Lfa2 was stimulated by the presence of 5-hydroxymethylfurfural, highlighting the potential for discovering novel enzymes from environmental sources with desirable properties for processing furan-containing compounds. frontiersin.org The ability of some microbial β-glucosidases to perform transglycosylation reactions also opens up possibilities for the enzymatic synthesis of novel furfuryl glycosides. jmb.or.kr

Table 2: Characteristics of Selected Microbial Beta-Glucosidases

Microbial SourceEnzyme FamilyOptimal pHOptimal Temperature (°C)Key Characteristics
Aspergillus nidulans (AnGH3) nih.govGH36.065Tolerant to furfural and 5-hydroxymethylfurfural
Flammulina velutipes nih.govNot specified5.0-6.050High production yield, stable over a range of pH
Soil Metagenome (Lfa2) frontiersin.orgGH35.550Broad substrate specificity, stimulated by 5-hydroxymethylfurfural
Monascus purpureus jmb.or.krNot specified5.550Broad substrate specificity

Effect of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature)

The efficiency of enzymatic hydrolysis is significantly influenced by environmental parameters, most notably pH and temperature. These factors directly impact the enzyme's three-dimensional structure and, consequently, its catalytic activity and stability.

pH: The optimal pH for β-glucosidases can vary considerably depending on their source. Fungal β-glucosidases, for instance, generally exhibit optimal activity in acidic to neutral conditions, with typical pH optima ranging from 4.0 to 6.0. nih.gov For example, a recombinant β-glucosidase from Aspergillus nidulans (AnGH3) displayed maximum activity at a pH of 6.0. nih.gov Similarly, a β-glucosidase from Monascus purpureus showed peak activity at a pH of 5.5. jmb.or.kr Some β-glucosidases, like ThBg2 from a hot spring metagenome, have a slightly higher optimal pH of 5.6 and can maintain over 50% of their activity in a broad pH range of 3.5 to 7.0. mdpi.com Research on white rot fungi has also indicated that β-glucosidase activities have pH optima between 3.5 and 5.0. scirp.org A novel β-glucosidase, Lfa2, isolated from a forest soil metagenome, was found to be most active at pH 5.5. frontiersin.org Furthermore, a rutin-hydrolyzing enzyme from tartary buckwheat with β-glucosidase activity demonstrated optimal performance at pH 4.0. scielo.br

The stability of these enzymes across different pH levels is also a critical factor. The AnGH3 enzyme from Aspergillus nidulans demonstrated remarkable stability, retaining 100% of its residual activity after 24 hours of incubation in a wide pH range of 4.5 to 9.0. nih.gov The ThBg2 enzyme also showed high stability, maintaining approximately 100% activity after 24 hours of treatment across a pH range of 3.0 to 10.0. mdpi.com

Temperature: Temperature is another crucial factor governing enzymatic activity, with each enzyme having an optimal temperature at which it functions most efficiently. For many β-glucosidases, this optimal temperature is often elevated. The AnGH3 enzyme from Aspergillus nidulans achieved its maximal activity around 65 to 70 °C. nih.gov The ThBg2 enzyme showed the highest activity at 60 °C and could retain 50% of its activity even at 85 °C. mdpi.com A β-glucosidase from Monascus purpureus had an optimal temperature of 50 °C. jmb.or.kr Studies on white rot fungi have found temperature optima for β-glucosidase activity to be between 60°C and 70°C. scirp.org The Lfa2 enzyme exhibited maximum activity at 50°C. frontiersin.org In contrast, the rutin-hydrolyzing enzyme from tartary buckwheat had a lower optimal temperature of 40°C. scielo.br

Thermostability is a desirable trait for industrial applications. The AnGH3 enzyme was completely stable at 45 and 50 °C after 24 hours of incubation and retained 72% of its activity after 6 hours at 55 °C. nih.gov The ThBg2 enzyme demonstrated excellent thermal stability, maintaining close to 100% activity after 5 hours at both 50 °C and 60 °C, and 80% activity after 60 minutes at 70 °C. mdpi.com

Interactive Data Table: Optimal pH and Temperature for various β-Glucosidases

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus nidulans (AnGH3)6.065-70 nih.gov
Hot Spring Metagenome (ThBg2)5.660 mdpi.com
Monascus purpureus5.550 jmb.or.kr
White Rot Fungi3.5-5.060-70 scirp.org
Forest Soil Metagenome (Lfa2)5.550 frontiersin.org
Tartary Buckwheat (FtRHE)4.040 scielo.br

Products of Enzymatic Hydrolysis and their Downstream Fate

The enzymatic hydrolysis of this compound by β-glucosidase results in the cleavage of the β-glycosidic bond, yielding two primary products: glucose and furfural alcohol (also known as furfuryl alcohol).

The breakdown of the glycosidic linkage releases the glucose molecule and the aglycone, which in this case is furfural alcohol. mdpi.com This process is analogous to the hydrolysis of other glucosides where β-glucosidase liberates glucose from a non-carbohydrate moiety. nih.gov

The downstream fate of these products is of significant interest in various biological and industrial contexts.

Glucose: As a simple sugar, glucose is a readily metabolizable energy source for a wide range of microorganisms. In industrial fermentation processes, the released glucose can be utilized by yeast or bacteria for the production of biofuels like ethanol (B145695) or other value-added biochemicals. mdpi.comnih.gov The efficient conversion of cellulosic biomass to glucose is a critical step in the production of second-generation biofuels. researchgate.net

Furfural Alcohol: The fate of furfural alcohol can be more complex. Furfural and its derivatives, such as furfural alcohol, can be inhibitory to some enzymes and microorganisms at high concentrations. nih.gov However, some microorganisms possess pathways to metabolize or detoxify these compounds. The biotransformation of furfural can lead to various other furan derivatives. For instance, some microorganisms can oxidize furfural alcohol to furfural and then to furoic acid. These transformations are part of the broader field of mycotoxin detoxification, where glycosylation is a mechanism to detoxify harmful compounds, and subsequent hydrolysis can release the original toxin. mdpi.com While this compound itself is not a mycotoxin, the principles of its breakdown and the subsequent fate of its aglycone share similarities with the metabolism of masked mycotoxins like deoxynivalenol-3-glucoside (D3G). nih.gov Studies on D3G have shown that while it is stable under acidic conditions similar to the stomach, it can be hydrolyzed by microbial enzymes in the intestine, releasing the toxic deoxynivalenol. nih.gov This highlights the importance of understanding the complete metabolic pathway of glycosylated compounds.

The biotransformation of furan compounds is an active area of research, with potential applications in bioremediation and the production of specialty chemicals. ethernet.edu.et The enzymatic release of aromatic compounds from their glycosidic precursors is also a key process in the flavor industry, where β-glucosidases are used to enhance the aroma of products like wine and fruit juices. mdpi.comnih.gov

Biological and Physiological Roles of 3 Furfuryl Beta Glucoside in Plants

Modulation of Callose Synthase Activity

3-Furfuryl-beta-glucoside (FG) has been identified as a key regulator of callose synthase, an enzyme critical for the synthesis of callose, a (1->3)-beta-glucan polymer. researchgate.netnih.gov Its influence is exerted through direct activation and in concert with other cellular signals.

Research has firmly established this compound as a specific endogenous activator of callose synthase in higher plants. researchgate.netnih.govnih.govoup.com This enzyme catalyzes the formation of callose from UDP-glucose. researchgate.net The activation by FG is specific and plays a significant role in the regulation of callose production. nih.gov Studies have determined the activation constant (Ka) of FG for callose synthase to be approximately 50 micromolar, indicating its potency as an activator. researchgate.net A chemically synthesized alpha-anomer, alpha-furfuryl-beta-glucoside, also demonstrates the ability to stimulate the enzyme, though with a slightly higher Ka of 80 micromolar. researchgate.netnih.gov The presence of FG or very similar compounds has been confirmed in various plant systems, highlighting its conserved role. researchgate.netnih.gov An enzyme responsible for synthesizing FG from furfuryl alcohol and UDP-glucose has also been identified and partially characterized. researchgate.netnih.gov

Table 1: Comparative Activation Constants for Callose Synthase Activators

Activator CompoundActivation Constant (Ka)Notes
This compound (FG)50 µMEndogenous activator found in higher plants. researchgate.net
alpha-Furfuryl-beta-glucoside80 µMChemically synthesized analog. researchgate.netnih.gov

The regulation of callose synthase activity in vivo is proposed to be a complex process involving the synergistic action of this compound and other signaling molecules, most notably calcium ions (Ca²⁺). researchgate.netnih.govoup.com A prevailing model suggests that the activation of callose synthesis involves changes in the intracellular compartmentation of both FG and Ca²⁺. nih.govoup.com

Typically, glycosides such as FG are sequestered within the plant cell's vacuole. nih.govoup.com Evidence from studies using suspension-cultured barley cells supports that FG is largely located in the vacuole under normal conditions. nih.govoup.com However, under conditions that trigger callose synthesis, such as changes in cytoplasmic pH or the presence of elicitors, a redistribution is thought to occur. nih.govkyushu-u.ac.jp This leads to an elevation of the cytoplasmic concentrations of both FG and Ca²⁺, resulting in a synergistic activation of the callose synthase enzyme located at the plasma membrane. nih.govoup.com

Endogenous Activator Function in UDP-glucose:(1->3)-beta-glucan Synthesis

Involvement in Plant Defense Responses

Callose deposition is a well-documented plant defense response to various biotic and abiotic stresses. kyushu-u.ac.jpcambridge.org Through its role as a potent activator of callose synthase, this compound is intrinsically linked to these defense mechanisms.

Plants rapidly deposit callose at sites of wounding or pathogen attack, forming a physical barrier that helps to prevent the spread of pathogens and seal off damaged tissues. kyushu-u.ac.jp The activation of callose synthase is a critical step in this process. Conditions that mimic stress, such as the application of oligogalacturonide elicitors (molecules that signal pathogen presence), have been shown to cause an increase in cytoplasmic FG levels, which is coupled with the stimulation of callose synthesis. nih.govoup.com This directly implicates FG in mediating the rapid, localized callose deposition that is a hallmark of the plant's induced defense system. oup.com

The involvement of this compound in defense is a prime example of a glycoside-mediated mechanism. Plants often store potentially active compounds, such as defense molecules, as inactive glycosides within the vacuole. nih.govoup.com This sequestration prevents self-toxicity and allows for rapid deployment upon a stress signal. The release of FG from the vacuole into the cytoplasm upon perception of a threat is a key component of the signal transduction pathway that leads to the activation of callose synthase. nih.gov This regulated release allows the plant to mount a swift and targeted defense response precisely when and where it is needed.

Role in Stress-Induced Callose Deposition

Potential Roles in Plant Growth and Development

While the primary characterized role of this compound is in stress responses, its function in regulating callose synthase implies potential involvement in normal plant growth and development where callose plays a vital part.

Callose is not only a stress-related polymer but is also transiently deposited during key developmental processes. kyushu-u.ac.jp For instance, it is a major component of the cell plate that forms during cytokinesis, dividing the cytoplasm of a parent cell into two daughter cells. kyushu-u.ac.jp It also plays a role in pollen development and pollen tube growth. kyushu-u.ac.jp By activating callose synthase, this compound could indirectly influence the rate and regulation of these fundamental developmental events. Furthermore, maintaining a proper balance of cell wall polysaccharides is crucial for normal growth; research has shown that an imbalance in glucan synthesis can lead to reduced growth rates. adelaide.edu.au Therefore, the precise regulation of callose synthesis by activators like FG is likely important for maintaining cellular homeostasis and ensuring proper plant growth and development. adelaide.edu.auncert.nic.in

Interaction with Phytohormone Signaling Pathways

While direct interactions between this compound and phytohormone signaling pathways are not extensively documented in current scientific literature, its established role as an endogenous activator of callose synthase places it at a critical juncture of plant physiology that is heavily modulated by hormonal signals. researchgate.netnih.gov Callose, a β-1,3-glucan polymer, is dynamically synthesized and degraded at various locations within plant cells, playing pivotal roles in cell division, pollen development, plasmodesmatal transport, and as a response to biotic and abiotic stresses. The regulation of callose deposition is a key convergence point for multiple phytohormone signaling cascades. nih.govfrontiersin.org

Phytohormones such as auxin, abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA) have been shown to influence the expression of callose synthase genes (GSL) and the subsequent accumulation of callose. nih.govmdpi.com Therefore, the biological activity of this compound as a callose synthase activator is likely integrated within these broader hormonal regulatory networks.

Auxin: The plant hormone auxin is known to regulate the expression of GSL8 (also known as MASSUE) through the action of the transcription factor AUXIN RESPONSE FACTOR 7 (ARF7). frontiersin.org This regulation is crucial for controlling callose deposition at plasmodesmata, which in turn affects the selective transport of molecules like auxin itself, forming a feedback loop. nih.govfrontiersin.org

Abscisic Acid (ABA): ABA, a key hormone in stress responses and developmental processes like bud dormancy, has been demonstrated to induce the expression of callose synthase genes. nih.govnih.gov For instance, under short-day conditions, elevated ABA levels in poplar buds lead to increased callose synthesis at plasmodesmata, which is thought to restrict the activity of the shoot apical meristem and promote dormancy. nih.gov In rice, the application of exogenous ABA has been shown to enhance resistance to the brown planthopper by inducing callose deposition, which is achieved by upregulating synthase activity and suppressing the activity of the degrading enzyme, β-1,3-glucanase. nih.gov

Salicylic Acid (SA): As a primary signaling molecule in plant defense, particularly against biotrophic pathogens, SA robustly induces callose deposition. frontiersin.orgnumberanalytics.com In Arabidopsis, SA treatment activates the expression of callose synthase genes, leading to increased callose accumulation at plasmodesmata, a response that can help restrict the spread of viral pathogens. frontiersin.orgmdpi.com This SA-induced callose synthesis is a critical component of pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI). mdpi.com

Jasmonic Acid (JA): The role of JA in regulating callose deposition is more complex and appears to be context-dependent. nih.govnumberanalytics.com In some instances, JA is required for proper callose deposition in response to necrotrophic pathogens. nih.gov However, in other contexts, such as during flg22-triggered innate immunity, JA can act antagonistically to SA, playing a role in suppressing callose deposition at plasmodesmata. nih.gov

The following table summarizes the research findings on the influence of various phytohormones on callose deposition, the process activated by this compound.

PhytohormonePlant Species/ContextEffect on Callose DepositionAssociated Callose Synthase Genes/Regulatory FactorsReference(s)
Auxin Arabidopsis thalianaInduces callose deposition at plasmodesmataGSL8/MASSUE, ARF7 nih.govfrontiersin.org
Abscisic Acid (ABA) Poplar (buds)Induces callose accumulation at plasmodesmataCallose Synthase 1 (inferred) nih.govnih.gov
Rice (Oryza sativa)Promotes callose deposition by inducing synthase activity- nih.gov
Salicylic Acid (SA) Arabidopsis thalianaInduces callose deposition at plasmodesmataGSL6/CalS1, PDLP5 nih.govmdpi.com
Jasmonic Acid (JA) General (necrotrophic pathogen response)Required for proper callose deposition- nih.gov
General (flg22-triggered immunity)Can suppress callose deposition (antagonistic to SA)- nih.gov

Analytical Methodologies for Detection and Quantification of 3 Furfuryl Beta Glucoside

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 3-Furfuryl-beta-glucoside from complex mixtures, allowing for its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like glucosides. creative-proteomics.com For the analysis of furanic compounds and glucosides, reversed-phase HPLC (RP-HPLC) is frequently employed. creative-proteomics.comresearchgate.net This method uses a non-polar stationary phase (such as C18) and a polar mobile phase, separating compounds based on their hydrophobicity. creative-proteomics.comnih.gov

In a typical HPLC setup for glucoside analysis, a C18 column is used to achieve satisfactory separation. researchgate.netnih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analytes at specific wavelengths. creative-proteomics.comresearchgate.net For furan (B31954) derivatives, detection is often set around 280 nm. researchgate.net The combination of HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and structural information, making it a powerful tool for identifying and quantifying glucosides in complex samples. creative-proteomics.com

A study on the determination of furan derivatives in apple cider and wine demonstrated the successful separation of ten furan derivatives using a C18 column with a gradient elution, achieving good resolution in under 30 minutes. nih.gov Another method developed for analyzing furanic compounds and acrylamide (B121943) in insect-based foods also utilized HPLC coupled with tandem mass spectrometry (MS/MS) for simultaneous determination. mdpi.comnih.gov These examples, while not directly on this compound, highlight the applicability and adaptability of HPLC for analyzing related furanic compounds and glucosides.

Table 1: HPLC Parameters for Analysis of Related Compounds

ParameterValue/DescriptionReference
Column C18 researchgate.netnih.gov
Mobile Phase Acetonitrile/Water Gradient researchgate.net
Detector Diode Array Detector (DAD) or UV-Vis creative-proteomics.comresearchgate.net
Detection Wavelength ~280 nm for furan derivatives researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. oup.comscioninstruments.com It is particularly well-suited for the determination of furanic compounds in various food matrices, such as coffee. oup.comtandfonline.comnih.gov The high volatility of many furan derivatives makes them ideal candidates for GC analysis. oup.com

In a typical GC-MS analysis of furanic compounds, a headspace sampling technique, such as static or dynamic headspace, is often employed to extract the volatile analytes from the sample matrix. scioninstruments.comgcms.cz This is followed by separation on a capillary column, often a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), and detection by a mass spectrometer. mdpi.com The mass spectrometer provides both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. oup.comscioninstruments.com

For instance, a method for determining furan in coffee utilized automated solid-phase microextraction (SPME) coupled with GC-MS, allowing for detection at part-per-billion levels. oup.com Another study compared static and dynamic headspace GC-MS for furan analysis in dry coffee, demonstrating the effectiveness of both techniques. scioninstruments.comgcms.cz Research on furanic compounds in various coffee products used headspace liquid-phase micro-extraction followed by GC-MS to evaluate the levels of furan, 2-methylfuran, and other related compounds. tandfonline.comnih.gov While these studies focus on the aglycone (furan) part, the principles are relevant for the analysis of furan derivatives.

Table 2: GC-MS Parameters for Analysis of Furanic Compounds

ParameterValue/DescriptionReference
Sampling Technique Headspace (Static or Dynamic), SPME oup.comscioninstruments.comgcms.cz
Column HP-5MS or similar 5% phenyl column mdpi.com
Injector Temperature ~220-280 °C gcms.czmdpi.com
Carrier Gas Helium gcms.czmdpi.com
Detector Mass Spectrometer oup.comscioninstruments.com

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatographic analysis. doi.orgslideshare.net For compounds like glucosides, which are often polar and non-volatile, derivatization can be crucial, especially for GC analysis. mdpi.comresearchgate.net The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detectability. slideshare.netmdpi.com

Silylation is the most common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in glucosides. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility. mdpi.com This makes the glucosides amenable to analysis by GC-MS. mdpi.com

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, significantly enhancing its detection by UV-Vis or fluorescence detectors. acs.orgnih.gov For example, digitalis glycosides have been derivatized with 4-nitrobenzoyl chloride to improve their UV absorbance, allowing for more sensitive detection. acs.orgnih.gov While derivatization offers several advantages, it can also introduce complexities, such as the formation of multiple derivative products or artifacts, which must be carefully controlled and monitored. wordpress.com Permethylation is another derivatization strategy that has been shown to enhance chromatographic separation and chemical ionization of iridoid glucosides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Furanics

Spectroscopic Characterization Approaches (General applicability to glucosides)

Spectroscopic techniques are indispensable for the structural elucidation of glucosides. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful methods in this regard. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial arrangement. acs.orgacs.org For glucosides, ¹H NMR and ¹³C NMR are fundamental. researchgate.netmcmaster.ca The anomeric proton (H-1 of the glucose unit) typically appears in a distinct region of the ¹H NMR spectrum (around 4.0-5.5 ppm), and its coupling constant (J-value) can determine the stereochemistry of the glycosidic bond (α or β). acs.orgacs.org For β-glucosides, a larger coupling constant is characteristic. acs.org Two-dimensional NMR techniques like HSQC, HMBC, COSY, and ROESY are used to establish the complete structure, including the attachment point of the glucose to the aglycone. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. creative-proteomics.comnih.govfrontiersin.org When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for both identification and quantification. creative-proteomics.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of underivatized glycosides, as they minimize fragmentation and produce a prominent molecular ion peak. creative-proteomics.comresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information about the sugar and aglycone moieties. frontiersin.org

Raman Spectroscopy has also been explored for the analysis of glucosides. nih.govmdpi.com While not as commonly used as NMR or MS for detailed structural elucidation, it can provide information about specific functional groups and has been used for the quality control of steviol (B1681142) glycosides. mdpi.com

Table 3: Spectroscopic Data for Characterization of a Flavonoid C-Glycoside (as an example)

TechniqueObservationInterpretationReference
¹H NMR Doublet at δH 4.68 (J = 7.5 Hz)Anomeric proton of a β-linked glucose acs.org
¹³C NMR Signal at δC 74.0Anomeric carbon of a C-linked arabinose acs.org
MS Fragments at m/z 475 and 505 (from m/z 565)Loss of 90 and 60 Da from the sugar moieties acs.org
UV-Vis Absorption maxima at 286 nm and 332 nmCharacteristic of the flavonoid aglycone acs.org

Sample Preparation and Extraction Strategies from Biological Matrices

The extraction of this compound from complex biological matrices is a critical step prior to analysis. The goal is to isolate the analyte of interest from interfering substances while maximizing recovery.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. frontiersin.org SPE is based on the partitioning of analytes between a solid sorbent and a liquid phase. researchgate.net

For the extraction of polar compounds like glucosides and furanics from biological or food matrices, various SPE sorbents can be employed. nih.govmdpi.comnih.gov The choice of sorbent depends on the properties of the analyte and the matrix. For polar analytes, sorbents like charcoal or functionalized silica (B1680970) can be effective. acs.orgacs.org For example, a method for the analysis of oleander glycosides in biological matrices used a charcoal SPE column for cleanup. acs.orgacs.org

In a study on furanic compounds and acrylamide in insect-based foods, a solid-phase extraction step using a sorbent based on mesostructured silica functionalized with amino groups was employed after an initial solid-liquid extraction with acidified water. mdpi.comnih.gov The optimization of SPE parameters, such as the type and amount of sorbent, sample volume, and the composition of washing and elution solvents, is crucial for achieving high recovery and clean extracts. nih.gov

Table 4: Example of an SPE Protocol for Furanic Compounds

StepProcedureReference
Initial Extraction Solid-liquid extraction with acidified water mdpi.comnih.gov
Sorbent Mesostructured silica with amino groups (100 mg) mdpi.comnih.gov
Conditioning With acidified water mdpi.com
Loading Supernatant from the initial extraction mdpi.com
Washing To remove interferences nih.gov
Elution With an appropriate solvent to recover the analytes nih.gov

Solvent Extraction Techniques

The isolation of this compound from complex sample matrices is a crucial first step in its analysis. Solvent extraction, particularly liquid-liquid extraction (LLE), is a commonly employed technique for purifying furan derivatives and glycosides from aqueous environments. The choice of solvent is paramount and is dictated by the principle of "like dissolves like," the partition coefficient of the analyte, and the need to minimize the co-extraction of interfering substances. celignis.com

For compounds structurally related to the aglycone of this compound, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), various organic solvents have been investigated. A study on the extraction of these furanic compounds from an aqueous feed solution demonstrated the varied efficiency of different solvents. biosprint-project.eu While a good separation of furfural was achieved with 2-sec-Butylphenol (2-SBP), methyl isobutyl ketone (MIBK), and chloroform (B151607), only chloroform was sufficiently effective for 5-HMF. biosprint-project.eu Given the hydrophilic glucose moiety, this compound is expected to have higher water solubility than its aglycone, furfuryl alcohol. Therefore, solvents with moderate polarity, such as ethyl acetate (B1210297) and n-butanol, are often effective for extracting glycosides. ffhdj.com

Liquid-liquid extraction can be performed in a single stage or multiple stages to enhance recovery. In a typical procedure, an aqueous extract is mixed with an immiscible organic solvent in a separatory funnel. After vigorous shaking and allowing the phases to separate, the target analyte partitions between the two layers. The process can be repeated with fresh solvent to maximize the extraction yield. ffhdj.com

Recent innovations include the use of hydrophobic deep eutectic solvents (HDES) for the extraction of furfural from water. acs.org These designer solvents offer advantages in terms of low volatility and tunability but require careful optimization to manage water uptake and prevent leaching of solvent components. acs.org

Table 1: Performance of Solvents in Liquid-Liquid Extraction of Related Furan Derivatives

SolventTarget CompoundMatrixExtraction Efficiency/Distribution RatioReference
Methyl Isobutyl Ketone (MIBK) FurfuralAqueous SolutionGood Separation Achieved biosprint-project.eu
Chloroform Furfural & 5-HMFAqueous SolutionGood Separation for both compounds biosprint-project.eu
2-sec-Butylphenol (2-SBP) 5-HMFAqueous SolutionHigh Yield Extraction biosprint-project.eu
Ethyl Acetate FlavonoidsAqueous ExtractYielded 0.95% crude extract ffhdj.com
n-Butanol FlavonoidsAqueous ExtractYielded 4.31% crude extract ffhdj.com
N6666Br/Decanoic Acid (HDES) FurfuralWater85% Extraction acs.org

Quantitative Determination Methods and Assay Development

Once extracted and purified, this compound can be quantified using several analytical techniques. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, thermally labile compounds like glycosides. For the analysis of furan derivatives and phenolic compounds in beverages, HPLC systems equipped with a Diode Array Detector (DAD) are common. scispace.com Samples can often be injected directly, and quantification is based on peak areas using external standards. scispace.com A typical setup might involve a C18 reversed-phase column with a gradient elution program using a mobile phase of acidified water and an organic solvent like methanol (B129727) or acetonitrile. scispace.comakjournals.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for detecting trace amounts of target compounds in complex matrices. rsc.org This technique has been successfully used to detect furfural, 5-HMF, and various saccharides from biomass hydrolysis. rsc.org The high sensitivity of LC-MS/MS allows for very low limits of detection (LOD) and quantification (LOQ). rsc.org

Gas Chromatography (GC) is better suited for volatile compounds. To analyze a non-volatile glycoside like this compound using GC, a derivatization step is typically required to make it more volatile. However, GC is frequently used to quantify the aglycone, furfuryl alcohol, after enzymatic or acid hydrolysis of the glycoside. scielo.br GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) provides robust quantification. scielo.brnih.gov For instance, furfuryl alcohol can be analyzed on a Chirasil-Dex CB-β-cyclodextrin column with hydrogen as the carrier gas. scielo.br

Enzymatic Assays: Enzymatic methods offer high specificity for quantifying glycosides. The enzyme β-glucosidase specifically catalyzes the hydrolysis of the β-glycosidic bond, releasing glucose and the aglycone (furfuryl alcohol in this case). mdpi.com The amount of this compound can be determined by measuring the amount of glucose released. Commercially available glucose oxidase enzymatic assay kits can be used for this purpose, where the glucose concentration is measured spectrophotometrically at 505 nm. nih.gov This approach is highly specific due to the substrate specificity of the enzymes involved. mdpi.comnih.gov

The development of a robust assay requires careful validation, including assessment of linearity, precision, accuracy, stability, LOD, and LOQ. akjournals.comrsc.org

Table 2: Comparison of Analytical Methods for the Determination of this compound and Related Compounds

MethodPrincipleTypical AnalytesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key FeaturesReference
HPLC-DAD Chromatographic separation with UV-Vis detection.Phenolic compounds, Furans (Furfural, 5-HMF)Not specified, but suitable for direct injection of wine samples.Robust, widely available, suitable for less complex matrices. scispace.com
LC-MS/MS Chromatographic separation coupled with mass spectrometry for high sensitivity and specificity.Levulinic acid, 5-HMF, Furfural, SaccharidesLOQ: 5 to 3000 ng/mLHigh sensitivity and specificity, ideal for complex samples. rsc.org
GC-FID Chromatographic separation of volatile compounds with flame ionization detection.Furfuryl alcohol, FurfuralLOD: 0.056 ng/mL; LOQ: 0.18 ng/mL (for furan)Cost-effective, sensitive for volatile compounds, may require derivatization for non-volatiles. nih.gov
HS-SPME-GC-MS Headspace solid-phase microextraction followed by GC-MS.Furan and derivativesLOD: 0.14–0.78 ng/g; LOQ: 0.51–2.60 ng/gExcellent for volatile and semi-volatile analysis in complex food matrices. nih.gov
Enzymatic Assay Specific enzyme (β-glucosidase) hydrolyzes glycoside, followed by quantification of released glucose.β-glucosidesDepends on the glucose detection method (e.g., spectrophotometric).High specificity, avoids complex instrumentation. mdpi.comnih.gov

Synthetic Approaches and Chemical Derivatization for Research Purposes

Laboratory Synthesis Routes for 3-Furfuryl-beta-glucoside

The laboratory synthesis of 3-furfuryl-β-glucoside can be achieved through both enzymatic and chemical methods, providing access to this specific activator for research into its biological functions.

Enzymatic Synthesis: An in vitro enzymatic synthesis has been successfully demonstrated, mimicking its natural biosynthesis. nih.govresearchgate.net This method utilizes an enzyme preparation that catalyzes the transfer of a glucose molecule from a donor to the furfuryl alcohol acceptor.

Key components of this biocatalytic reaction include:

Glucosyl Donor: Uridine diphosphate (B83284) glucose (UDP-glucose) is the activated form of glucose used by the enzyme. nih.govresearchgate.net

Acceptor Substrate: β-furfuryl alcohol serves as the acceptor for the glucose moiety. nih.govresearchgate.net

Enzyme Source: A partially characterized enzyme capable of this specific glycosylation has been identified in higher plants. nih.govresearchgate.net

This enzymatic approach is highly specific, yielding the desired β-anomer. It is the preferred method for producing the biologically active form of the compound for functional assays.

Chemical Synthesis: While specific literature detailing a multi-step chemical synthesis of 3-furfuryl-β-glucoside is sparse, its structure lends itself to established glycosylation methodologies. A general approach would involve the coupling of a protected glucose derivative with furfuryl alcohol. The Koenigs-Knorr reaction is a classic example of such a strategy.

A plausible synthetic pathway is outlined in the table below.

StepDescriptionKey ReagentsPurpose
1Protection of GlucoseAcetic anhydride, pyridineProtects the hydroxyl groups on glucose to prevent side reactions, leaving the anomeric carbon reactive. The C2-acetyl group also helps direct the formation of the β-glycosidic bond.
2Halogenation of Anomeric CarbonHBr in acetic acidCreates a reactive glucosyl halide (e.g., acetobromoglucose), which is a good leaving group for the subsequent glycosylation step.
3Glycosylation (Koenigs-Knorr type)Furfuryl alcohol, silver(I) oxide or mercury(II) cyanideCouples the protected glucose donor with furfuryl alcohol. The promoter (e.g., silver salt) activates the glucosyl halide.
4DeprotectionSodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation)Removes the acetyl protecting groups to yield the final product, 3-furfuryl-β-glucoside.

Synthesis of Stereoisomers and Analogues (e.g., Alpha-Anomers)

The synthesis of stereoisomers, particularly the α-anomer (3-furfuryl-α-glucoside), is essential for studying the stereochemical requirements of its biological targets. Research has shown that a chemically synthesized analog, likely the α-anomer, also stimulates callose synthase, albeit with a slightly different activation constant (Ka) of 80 micromolar compared to 50 micromolar for the natural β-anomer. nih.govresearchgate.net

The stereochemical outcome of a glycosylation reaction (α vs. β) is influenced by several factors:

Neighboring Group Participation: The presence of a participating group, such as an acetyl group at the C-2 position of the glucose donor, typically favors the formation of the 1,2-trans-glycoside (the β-anomer for glucose). The acetyl group forms a transient cyclic intermediate that blocks the α-face, forcing the alcohol to attack from the β-face.

Solvent Effects: The choice of solvent can influence the stereoselectivity. Non-participating solvents may favor the formation of the α-anomer.

Promoter and Reaction Conditions: The nature of the Lewis acid or promoter and the reaction temperature can alter the ratio of α and β anomers. acs.org

To synthesize the α-anomer preferentially, a chemist might use a glucose donor with a non-participating protecting group at the C-2 position (e.g., a benzyl (B1604629) ether) and employ specific solvent and temperature conditions that favor the formation of the α-glycosidic bond.

Derivatization Strategies for Isotopic Labeling or Functional Probes

To trace the metabolic fate of 3-furfuryl-β-glucoside or to develop tools for biochemical assays, its structure can be modified through derivatization.

Isotopic Labeling: Introducing stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows the molecule to be tracked and quantified using mass spectrometry or NMR spectroscopy. nih.gov

Deuterium Labeling: This can be achieved through several methods. One approach is late-stage hydrogen isotope exchange (HIE), where the final compound is treated with a deuterium source (e.g., D₂ gas) and a metal catalyst. acs.org Another method involves using isotopically labeled starting materials. For instance, furan-2-carbaldehyde-d can be synthesized and then reduced to labeled furfuryl alcohol for subsequent glycosylation. mdpi.com Similarly, ¹³C-labeled glucose can be used as the glycosyl donor. nih.gov

¹³C and ¹⁸O Labeling: These are typically introduced by using labeled precursors in the synthesis, such as commercially available ¹³C-glucose or by performing reactions in ¹⁸O-labeled water. nih.gov

Functional Probes: Functional probes are created by attaching reporter molecules, such as fluorescent tags or affinity labels (e.g., biotin), to the 3-furfuryl-β-glucoside molecule.

Fluorescent Probes: The hydroxyl groups on the glucose moiety are common sites for derivatization. They can be reacted with fluorescent dyes that have been activated with a suitable functional group (e.g., an NHS ester). This strategy has been used to create fluorescent glycosylamides for glycan microarrays. acs.org

Affinity Probes: Biotin (B1667282) can be attached via a linker to one of the hydroxyl groups, creating a probe for use in pull-down assays to identify binding partners.

Reactive Probes: The furan (B31954) ring itself, while less reactive than the hydroxyls, could potentially be functionalized to create photo-crosslinking probes for covalently trapping interacting proteins. General derivatization of glycosides can also be achieved using bifunctional linkers that allow for subsequent coupling to surfaces or proteins. oup.com

Derivatization TypePurposeExample StrategyAnalytical Technique
Isotopic Labeling (e.g., ²H, ¹³C)Metabolic tracing, quantificationSynthesis using ¹³C-labeled glucose or deuterium-labeled furfuryl alcohol. mdpi.comnih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Fluorescent Probes (e.g., Fluorophore)Visualization, binding assaysCoupling a fluorescent dye to a hydroxyl group on the glucose residue. acs.orgFluorescence Microscopy, Spectroscopy
Affinity Probes (e.g., Biotin)Protein interaction studies (pull-downs)Attaching biotin via a spacer arm to the glycoside.Western Blotting, Mass Spectrometry

Broader Chemical Synthesis of Furan-Based Glycosides

The synthesis of 3-furfuryl-β-glucoside is part of the broader field of furan-based glycoside chemistry. These compounds, which feature a furan ring linked to a sugar, are important synthetic targets. rsc.org

Synthesis from Furanoid Glycals: Furanoid glycals are cyclic enol ethers derived from sugars and are highly versatile chiral building blocks in organic synthesis. researchgate.net They serve as key intermediates for synthesizing a wide range of structurally diverse molecules, including C-glycosides and nucleosides. rsc.orgucla.edu The double bond in the glycal can be functionalized in various ways to introduce the furan moiety. For example, palladium-mediated coupling reactions of furanoid glycals are used to form C-C bonds for the synthesis of C-nucleosides. nih.gov

Direct Glycosylation with Furan: C-furyl glycosides can be synthesized by the direct reaction of a furan nucleophile with an activated sugar donor. lookchem.comresearchgate.net

Lewis Acid Catalysis: Treatment of a glycosyl acetate (B1210297) with furan in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can afford the corresponding C-glycoside. lookchem.com Indium(III) chloride has also been shown to be an effective catalyst for the synthesis of C-furyl glycosides. researchgate.net

Organometallic Reagents: Addition of 2-lithiofuran (B141411) to a protected gluconolactone (B72293) is another strategy to form the C-C bond at the anomeric center, which after reduction yields the C-glycoside. researchgate.net

Enzymatic and Chemoenzymatic Routes: Enzymes offer a green and highly selective alternative for synthesizing furan-based compounds.

Enzymatic Polymerization: Lipases can be used for the synthesis of furan-based polyesters, demonstrating the utility of enzymes in modifying furan compounds. acs.org

Cascade Reactions: One-pot chemo-enzymatic processes have been developed to produce valuable furan-containing molecules, such as chiral amino acids, directly from biomass. sci-hub.se In these cascades, a chemical catalyst first converts biomass-derived carbohydrates into furfural (B47365), which is then transformed by a biocatalyst into the final product. sci-hub.se

These broader synthetic strategies provide a rich toolbox for chemists to access not only 3-furfuryl-β-glucoside but also a wide array of novel furan-containing glycosides for various applications.

Research Gaps and Future Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Genes

A fundamental gap in our knowledge is the biosynthetic pathway of 3-Furfuryl-beta-glucoside. The formation of this glycoside likely involves a multi-step process, beginning with the synthesis of its aglycone, 3-furfuryl alcohol, and culminating in its glycosylation. Future research must focus on identifying the specific enzymes and corresponding genes that catalyze these reactions. A proposed starting point would be the investigation of UDP-glycosyltransferases (UGTs), a large family of enzymes known to be involved in the glycosylation of various plant secondary metabolites.

Key Research Questions:

What is the metabolic origin of the 3-furfuryl alcohol moiety?

Which specific UGTs are responsible for the glycosylation of 3-furfuryl alcohol to form this compound?

What are the kinetic properties of these enzymes?

How are the genes encoding these biosynthetic enzymes regulated at the transcriptional level?

Table 1: Hypothetical Enzyme Candidates for this compound Biosynthesis

Enzyme Class Proposed Function Potential Gene Families to Investigate Subcellular Localization
Phenylalanine Ammonia-Lyase (PAL)Potential involvement in precursor synthesisPALCytosol
Cinnamate-4-Hydroxylase (C4H)Potential involvement in precursor synthesisP450Endoplasmic Reticulum
UDP-Glycosyltransferase (UGT)Glycosylation of 3-furfuryl alcoholUGT family 1Cytosol, ER

Detailed Understanding of Intracellular Transport and Trafficking Mechanisms

Once synthesized, this compound is likely transported and stored within the plant cell. The mechanisms governing its intracellular movement and final destination are completely unknown. It is hypothesized that, like many other glycosides, this compound may be sequestered in the vacuole to prevent potential toxicity to the cell and to be stored for later use. Identifying the transporters responsible for moving this compound across cellular membranes, such as the tonoplast, is a critical area for future research.

Key Research Questions:

In which subcellular compartment is this compound primarily stored?

What types of transporters (e.g., ABC transporters, MATE transporters) are involved in its transport into the vacuole or other organelles?

Is there evidence of apoplastic transport of this compound?

Exploration of this compound's Role in Diverse Plant Physiological Processes

The physiological function of this compound in plants is yet to be determined. Glycosylation often serves to modify the activity, solubility, and stability of compounds, suggesting that this compound may play a role in various physiological processes. Future studies should investigate its potential involvement in plant defense against herbivores and pathogens, its role as a precursor to volatile compounds released upon tissue damage, or its function in mitigating abiotic stress.

Table 2: Potential Physiological Roles of this compound

Potential Role Proposed Mechanism of Action Experimental Approaches
Plant Defense Release of toxic or repellent 3-furfuryl alcohol upon enzymatic hydrolysis by herbivores or pathogens.Herbivory and pathogen assays with plants of varying this compound concentrations.
Abiotic Stress Tolerance Functioning as a scavenger of reactive oxygen species (ROS) or stabilizing membranes.Analysis of this compound levels under different stress conditions (drought, salinity, etc.).
Growth and Development Acting as a signaling molecule or a storage form of a bioactive compound.Correlation of its concentration with different developmental stages of the plant.

Development of Advanced Analytical Techniques for Low-Abundance Detection

A significant hurdle in the study of this compound is likely its low abundance in plant tissues, making its detection and quantification challenging. The development of highly sensitive and specific analytical methods is paramount for future research. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be optimized, more advanced approaches may be necessary for detailed spatial and temporal analysis.

Key Research Questions:

What are the optimal extraction and purification protocols for this compound from various plant matrices?

Can a sensitive detection method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) be developed?

Is it possible to use imaging techniques, such as MALDI-MS imaging, to visualize the distribution of this compound within plant tissues?

Investigations into Microbial Interactions and Biotransformation Pathways

The fate of this compound in the environment, particularly its interaction with microorganisms, is an open field of study. Soil and gut microbes may possess the enzymatic machinery, such as β-glucosidases, to hydrolyze the glycosidic bond of this compound, releasing 3-furfuryl alcohol. Understanding these biotransformation pathways is crucial for comprehending its ecological significance and its potential for bioremediation or industrial applications.

Key Research Questions:

Which microbial species are capable of metabolizing this compound?

What are the specific microbial enzymes responsible for its degradation?

What are the downstream metabolic products of microbial biotransformation?

Comparative Studies with Other Plant Glycosides

To better understand the unique properties of this compound, comparative studies with other well-characterized plant glycosides are essential. By comparing its biosynthesis, transport, and physiological roles with those of other glycosides, such as cyanogenic glycosides or other furanoid glycosides, researchers can highlight its unique features and place its function within the broader context of plant secondary metabolism.

Table 3: Comparative Framework for Plant Glycosides

Feature This compound Cyanogenic Glycosides (e.g., Amygdalin) Salicin
Aglycone 3-furfuryl alcoholMandelonitrileSalicyl alcohol
Known Precursor UnknownAmino acids (e.g., Phenylalanine)Cinnamic acid pathway
Primary Function To be determinedDefense (release of hydrogen cyanide)Defense, medicinal properties
Storage Organelle To be determinedVacuole, protein bodiesVacuole

Q & A

Q. What experimental frameworks assess synergistic effects of this compound in complex phytochemical mixtures?

  • Answer: Fractional factorial designs or isobolographic analyses quantify synergy in extracts. Metabolomics (LC-MS/MS) and network pharmacology identify co-occurring metabolites (e.g., flavonoids) that modulate target pathways. Dose-response matrices evaluate additive vs. antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.